molecular formula C13H16ClNO2 B132431 Nor Propranolol Hydrochloride CAS No. 62618-09-1

Nor Propranolol Hydrochloride

Cat. No.: B132431
CAS No.: 62618-09-1
M. Wt: 253.72 g/mol
InChI Key: QKMLNOYFLVRBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol Hydrochloride typically involves the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction can be catalyzed by various agents, including [Zn(ClO4)2∙6H2O], and is often carried out at room temperature without solvents, yielding the product in high purity . Another method involves the use of tetrabutylammonium bromide in a solution of sodium methoxide in methanol, achieving an 89% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to tackle competitive side reactions and improve yield and purity. This method involves high-concentration solutions and catalytic amounts of water, allowing for productivity of several grams per hour .

Chemical Reactions Analysis

Types of Reactions: Nor Propranolol Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoxypropanol derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

Nor Propranolol Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Propranolol: The parent compound, widely used for its beta-blocking properties.

    Atenolol: A selective beta1-adrenergic antagonist with fewer central nervous system effects.

    Metoprolol: Another selective beta1-adrenergic antagonist, commonly used for hypertension and heart failure.

Uniqueness: Nor Propranolol Hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic antagonists.

Properties

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLNOYFLVRBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383161
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62618-09-1
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nor Propranolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Nor Propranolol Hydrochloride
Reactant of Route 3
Reactant of Route 3
Nor Propranolol Hydrochloride
Reactant of Route 4
Nor Propranolol Hydrochloride
Reactant of Route 5
Reactant of Route 5
Nor Propranolol Hydrochloride
Reactant of Route 6
Nor Propranolol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.